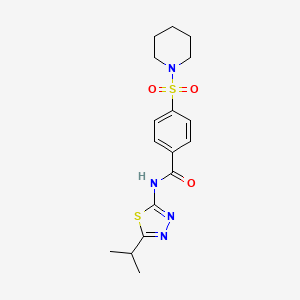
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as PIT or PIT-1, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PIT-1 is a small molecule that has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthetic Approaches
A variety of synthetic methods have been developed to create compounds with structures related to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, emphasizing the versatility of these molecules in chemical synthesis. For example, the synthesis of benzothiazolylimino-4-thiazolidinones incorporating piperazine-based structures showcases the development of novel antimicrobial agents through efficient synthetic pathways, highlighting the potential of these compounds in drug discovery (Patel & Park, 2015).
Crystal Structures
The crystal structures of benzamide derivatives have been determined, providing insights into their potential applications in identifying binding sites for allosteric modulators of receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. This structural information is crucial for understanding the molecular basis of their activity and for designing compounds with improved efficacy and selectivity (Wu et al., 2014).
Biological Activity
Antimicrobial and Antileishmanial Activities
Compounds with thiadiazole and piperidine structures have demonstrated significant antimicrobial and antileishmanial activities. For instance, certain derivatives have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and potent antileishmanial activity against Leishmania major, suggesting their potential as therapeutic agents in treating infections and tropical diseases (Anuse et al., 2019; Tahghighi et al., 2011).
Anti-Arrhythmic and Anticonvulsant Properties
The development of 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives incorporating piperidine groups has led to compounds with significant anti-arrhythmic and anticonvulsant activities. These findings open new avenues for the development of treatments for arrhythmias and seizures, addressing unmet medical needs in these therapeutic areas (Abdel‐Aziz et al., 2009; Harish et al., 2014).
Anticancer Evaluation
Schiff’s bases containing thiadiazole scaffolds and benzamide groups have been evaluated for their anticancer activity against various human cancer cell lines. Some compounds exhibited promising activity, suggesting their potential utility in cancer treatment. Molecular docking studies have also provided insights into their mechanism of action, guiding the design of more potent anticancer agents (Tiwari et al., 2017).
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-12(2)16-19-20-17(25-16)18-15(22)13-6-8-14(9-7-13)26(23,24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWKCCBPEHEIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
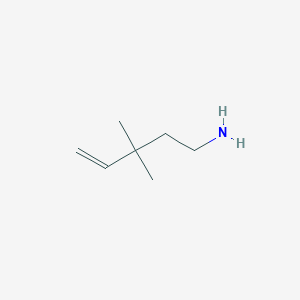
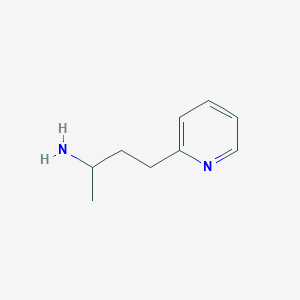

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)

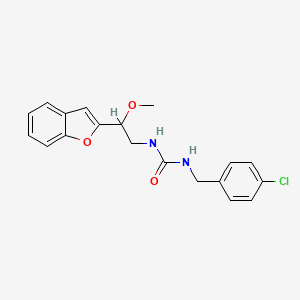
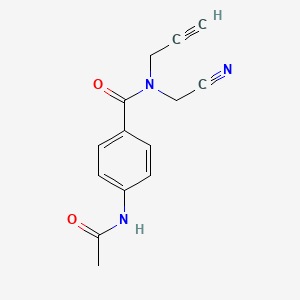
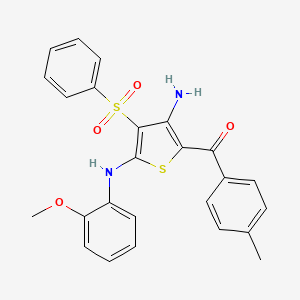
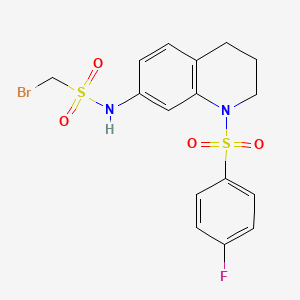

![2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2685555.png)
![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)

